molecular formula C42H82NaO10P B11939314 1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium)

1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium)

Cat. No.: B11939314
M. Wt: 871.5 g/mol
InChI Key: YNQYZBDRJZVSJE-QNYDIFITSA-M
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Description

18:0 PG-d70, 1,2-distearoyl-d70-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), powder is a deuterated phosphoglycerol compound. This compound is characterized by the replacement of 70 protons in the distearoyl chains with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18:0 PG-d70 involves the deuteration of 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol). The process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of 18:0 PG-d70 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

18:0 PG-d70 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipids, while reduction can produce reduced phospholipids .

Scientific Research Applications

18:0 PG-d70 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 18:0 PG-d70 involves its interaction with biological membranes. The deuterated phosphoglycerol integrates into lipid bilayers, affecting membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Similar Compounds

    1,2-distearoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A non-deuterated version of the compound.

    1,2-dimyristoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A similar compound with shorter fatty acid chains.

    1,2-dipalmitoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A similar compound with palmitic acid chains.

Uniqueness

18:0 PG-d70 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy .

Properties

Molecular Formula

C42H82NaO10P

Molecular Weight

871.5 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1/t39?,40-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2;

InChI Key

YNQYZBDRJZVSJE-QNYDIFITSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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